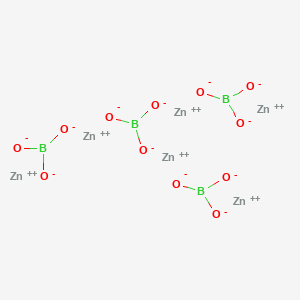

Zinc tetraborate

Descripción general

Descripción

Zinc borate is a low toxicity, white crystalline, inorganic compound with the chemical formula 2ZnO·3B2O3·3.5H2O . It is widely used across several industries due to its flame retardant and smoke suppressing properties .

Synthesis Analysis

Zinc borate is synthesized through the reaction of zinc oxide (ZnO) with boric acid (H3BO3). This reaction occurs in a controlled aqueous environment, and is subjected to specific conditions such as heat and pressure . A simple and effective approach for the synthesis of zinc borate powders with desired properties has been developed . The process involves the thermal treatment of a concentrated water–carbohydrate solution of a zinc salt until finely dispersed ZnO is formed, followed by its hydrothermal treatment at 90–300 °C .Molecular Structure Analysis

The short-range order of binary zinc borate glasses, xZnO–(1−x)B2O3, has been quantitatively described as a function of ZnO content over the entire glass forming range . Multiple spectroscopic techniques reveal detailed structural information regarding borate speciation and network connectivity .Chemical Reactions Analysis

Zinc borate hydrate (Zn3B6O12·3.5H2O) was synthesized from zinc sulfate heptahydrate (ZnSO4·7H2O), anhydrous zinc chloride (ZnCl2), and boric acid (H3BO3) . The product was characterized by X-ray diffraction, Fourier-transform infrared and Raman spectroscopy, and thermal gravimetry and differential thermal gravimetry .Physical And Chemical Properties Analysis

Zinc borate exhibits several properties that make it advantageous in multiple applications. Some of the prominent features of this compound include its resistance to water and oil, its inability to dissolve in most solvents, its stable nature in acidic and alkaline environments, and its capability to maintain integrity at high temperatures .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The introduction of zinc cations into borates can enrich the structural diversity and be beneficial to obtain new zincoborates with special structural features . A new approach for the synthesis of zinc borate powders with desired properties has been developed, which could provide significant guidance for the exploration and design of new zincoborates with special structures and excellent performance .

Propiedades

IUPAC Name |

hexazinc;tetraborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BO3.6Zn/c4*2-1(3)4;;;;;;/q4*-3;6*+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNPFWOOAFWTAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4O12Zn6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12258-53-6 (Parent) | |

| Record name | Zinc tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

627.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12007-67-9 | |

| Record name | Zinc tetraborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc tetraborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B3365023.png)